molecular formula C12H5Br5O B12702010 2,2',3,5,6-Pentabromodiphenyl ether CAS No. 446254-60-0

2,2',3,5,6-Pentabromodiphenyl ether

Cat. No.: B12702010
CAS No.: 446254-60-0
M. Wt: 564.7 g/mol
InChI Key: BRTPVPJQMWLDNO-UHFFFAOYSA-N
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Description

2,2’,3,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of various materials, making them valuable in a wide range of industrial applications. due to their persistence and potential toxicity, their use has been subject to regulatory scrutiny .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,2’,3,5,6-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,5,6-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms .

Common Reagents and Conditions: Common reagents for these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce hydroxylated derivatives, while reaction with amines can yield aminated products .

Mechanism of Action

The mechanism of action of 2,2’,3,5,6-Pentabromodiphenyl ether involves its interaction with biological molecules, particularly proteins and enzymes. It can bind to hormone receptors, disrupting normal hormonal functions and leading to endocrine disruption. Additionally, it can interfere with cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether

Comparison: 2,2’,3,5,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its reactivity and biological effects. Compared to other PBDEs, it may exhibit different toxicological profiles and environmental persistence .

Properties

CAS No.

446254-60-0

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-(2-bromophenoxy)benzene

InChI

InChI=1S/C12H5Br5O/c13-6-3-1-2-4-9(6)18-12-10(16)7(14)5-8(15)11(12)17/h1-5H

InChI Key

BRTPVPJQMWLDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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